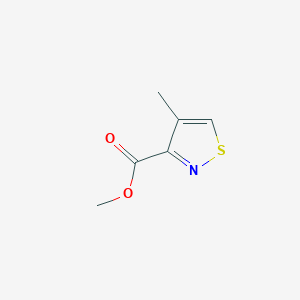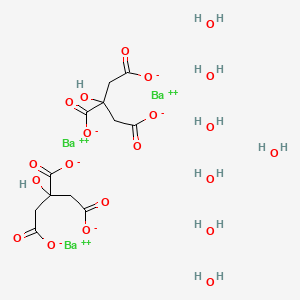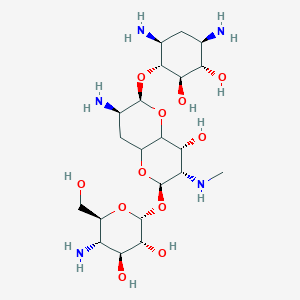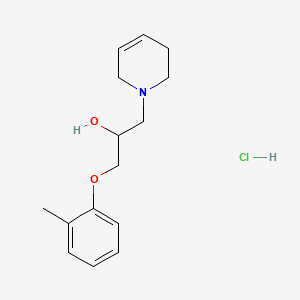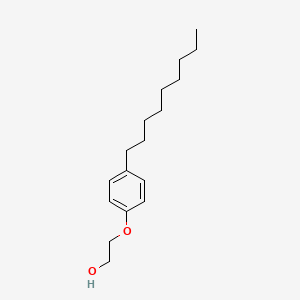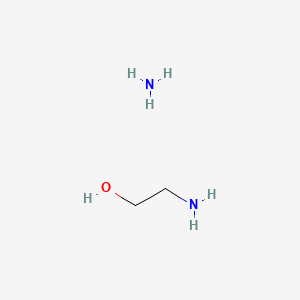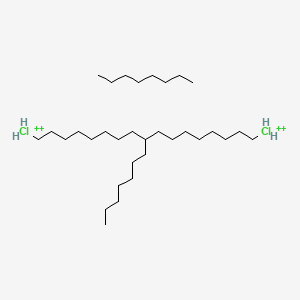
CID 73357425
描述
准备方法
The synthesis of di-C8-10-alkyldimethylammonium chloride typically involves the quaternization of a neutral amine with an alkyl halide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
化学反应分析
Di-C8-10-alkyldimethylammonium chloride undergoes several types of chemical reactions:
Quaternization Reactions: This involves the reaction of a neutral amine with an alkyl halide to form the charged quaternary ammonium cation.
Combustion Reactions: Alkanes in the compound can undergo combustion with oxygen to release carbon dioxide and water vapor.
Common reagents used in these reactions include alkyl halides and oxygen. The major products formed from these reactions are quaternary ammonium cations and combustion products like carbon dioxide and water.
科学研究应用
Di-C8-10-alkyldimethylammonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: The compound is employed as an antimicrobial agent in biological studies to inhibit the growth of bacteria and other microorganisms.
Medicine: It is used in the formulation of disinfectants and antiseptics for medical applications.
Industry: The compound is utilized in industrial cleaning products, water treatment, and as a preservative in various formulations.
作用机制
The mechanism of action of di-C8-10-alkyldimethylammonium chloride involves its interaction with microbial cell membranes. The quaternary ammonium cation disrupts the cell membrane integrity, leading to cell lysis and death. This compound targets the lipid bilayer of the cell membrane, causing leakage of cellular contents and ultimately resulting in microbial inhibition.
相似化合物的比较
Di-C8-10-alkyldimethylammonium chloride can be compared with other quaternary ammonium compounds such as:
Benzalkonium chloride: Another widely used antimicrobial agent with similar applications but different alkyl chain lengths.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent with a different molecular structure.
Didecyldimethylammonium chloride: Similar in function but with different alkyl chain lengths and molecular weight.
Di-C8-10-alkyldimethylammonium chloride is unique due to its specific alkyl chain lengths (C8-10) and its effectiveness as an antimicrobial agent in various applications.
属性
InChI |
InChI=1S/C24H52Cl2.C8H18/c1-2-3-4-9-14-19-24(20-15-10-5-7-12-17-22-25)21-16-11-6-8-13-18-23-26;1-3-5-7-8-6-4-2/h24H,2-23,25-26H2,1H3;3-8H2,1-2H3/q+4; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQBKMULQUWBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC.CCCCCCCC(CCCCCCCC[ClH2+2])CCCCCCCC[ClH2+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H70Cl2+4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, <10% Aqueous solution: Clear liquid; [Tasman MSDS] | |
| Record name | Quaternary ammonium compounds, di-C8-10-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quaternary ammonium compounds, di-C8-10-alkyldimethyl, chlorides | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17065 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
68424-95-3 | |
| Record name | Quaternary ammonium compounds, di-C8-10-alkyldimethyl, chlorides | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quaternary ammonium compounds, di-C8-10-alkyldimethyl, chlorides | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


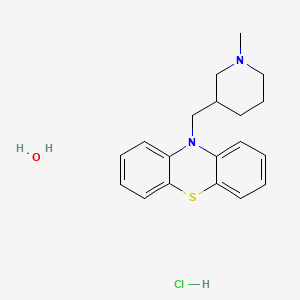
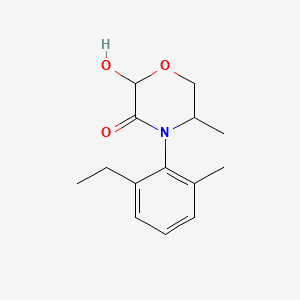
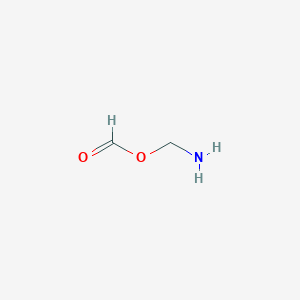
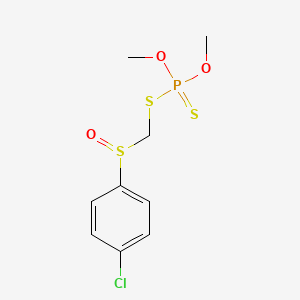
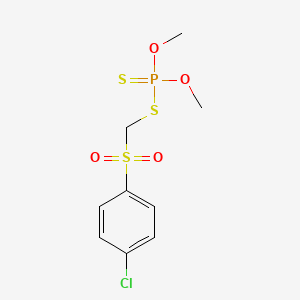
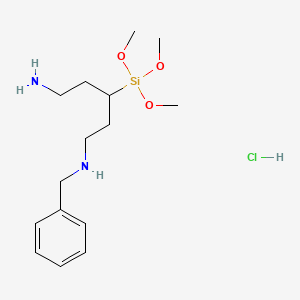
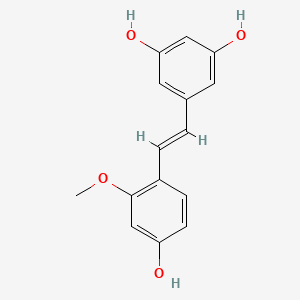
![(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B6596002.png)
